

A Comparative Guide to HPK1 Inhibition: Hpk1-IN-8 vs. GNE-1858

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Compound of Interest		
Compound Name:	Hpk1-IN-8	
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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors: the allosteric, inactive conformation-selective **Hpk1-IN-8** and the potent ATP-competitive tool compound, GNE-1858. This document summarizes their performance based on available experimental data, outlines the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor signaling.[2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Ser376, leading to the recruitment of 14-3-3 proteins and subsequent downregulation of T-cell activation.[3] Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance the anti-tumor immune response.[1]

This guide focuses on two tool compounds with different mechanisms of action:

- **Hpk1-IN-8**: An allosteric inhibitor that selectively binds to the inactive conformation of full-length HPK1.[4][5] This mechanism offers the potential for high selectivity.
- GNE-1858: A potent, ATP-competitive inhibitor that binds to the active site of the kinase.[6][7]



Data Presentation

The following tables summarize the available quantitative data for **Hpk1-IN-8** and GNE-1858. It is important to note that the data for these compounds are from different publications and were generated using different assay formats, which should be considered when making direct comparisons.

Table 1: Biochemical Potency

Compound	Target	Assay Type	IC50	Reference
Hpk1-IN-8	Unphosphorylate d, full-length HPK1	Kinase Cascade Scintillation Proximity Assay (SPA)	1.2 μΜ	[5][8]
GNE-1858	Wild-type HPK1	Not specified	1.9 nM	[6]
GNE-1858	HPK1-TSEE (active mimetic mutant)	Not specified	1.9 nM	[6]
GNE-1858	HPK1-SA (inactive mutant)	Not specified	4.5 nM	[6]

Table 2: Kinase Selectivity

Data for a comprehensive, head-to-head kinase selectivity panel for both compounds under the same conditions is not publicly available. The following represents the available information.

Compound	Selectivity Profile	Reference
Hpk1-IN-8	Highly selective against T-cell stimulatory kinases LCK, ITK, and ZAP70.	[5][8]
GNE-1858	Data from broad kinome scan is not readily available in the searched literature.	



Table 3: Cellular Activity

Compound	Cell Line	Assay	EC50 / IC50	Reference
Hpk1-IN-8	Jurkat T-cells	pSLP76 (Ser376) Inhibition	Not available	
GNE-1858	Jurkat T-cells	pSLP76 (Ser376) Inhibition	1.9 nM (in a biochemical assay measuring SLP76 phosphorylation)	[7]

Experimental Protocols Biochemical Assays

Hpk1-IN-8: Kinase Cascade Scintillation Proximity Assay (SPA)

This assay format is designed to identify inhibitors that can bind to the unphosphorylated, inactive form of the kinase.[5][8]

- Reaction Setup: The assay is initiated with the unphosphorylated, full-length HPK1 enzyme.
- Activation: The kinase is allowed to autophosphorylate, transitioning to its active state.
- Substrate Phosphorylation: The activated HPK1 then phosphorylates a biotinylated substrate, such as SLP-76.
- Detection: Streptavidin-coated SPA beads are added, which bind to the biotinylated and phosphorylated substrate. The proximity of the radiolabeled phosphate to the scintillant in the beads generates a signal that is measured.
- Inhibition: Hpk1-IN-8, when present, binds to the inactive conformation of HPK1, preventing
 its activation and subsequent substrate phosphorylation, leading to a decrease in the SPA
 signal.

GNE-1858: Generic TR-FRET Kinase Assay



Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity.[9]

- Reaction Components: The assay mixture typically contains the HPK1 enzyme, a substrate peptide (often a fragment of SLP76) fused to a tag (e.g., biotin), and ATP.
- Kinase Reaction: The kinase reaction is initiated, and HPK1 phosphorylates the substrate.
- Detection Reagents: A europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-acceptor fluorophore conjugate are added.
- FRET Signal: When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.
- Inhibition: GNE-1858 competes with ATP for binding to the active site of HPK1, thus preventing substrate phosphorylation and reducing the FRET signal.

Cellular Assays

Phospho-SLP76 (Ser376) Inhibition Assay in Jurkat T-cells

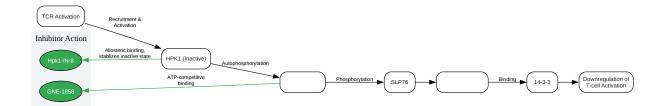
This assay measures the ability of a compound to inhibit the phosphorylation of HPK1's direct substrate, SLP76, in a cellular context.

- Cell Culture: Jurkat T-cells, which endogenously express HPK1 and the TCR signaling machinery, are used.
- Compound Treatment: Cells are pre-incubated with various concentrations of the inhibitor (Hpk1-IN-8 or GNE-1858).
- TCR Stimulation: T-cell activation is induced by stimulating the T-cell receptor, for example, with anti-CD3 and anti-CD28 antibodies.
- Cell Lysis: After a defined stimulation period, the cells are lysed to release intracellular proteins.



- Detection of pSLP76: The level of phosphorylated SLP76 at serine 376 is quantified using methods such as:
 - · Western Blotting: Using a phospho-specific antibody.
 - ELISA: A sandwich ELISA format with a capture antibody for total SLP76 and a detection antibody for phospho-SLP76 (Ser376).
 - Homogeneous Time-Resolved Fluorescence (HTRF): Using a pair of FRET-labeled antibodies, one for total SLP76 and another for the phosphorylated form.[10]

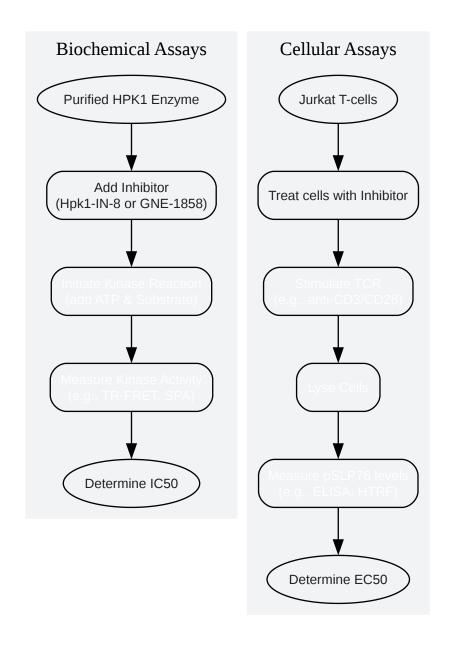
Visualizations



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Caption: HPK1 signaling pathway and points of inhibition.





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